molecular formula C18H20FNO4 B2943013 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 1448077-25-5

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B2943013
CAS RN: 1448077-25-5
M. Wt: 333.359
InChI Key: IFJAISVQOLRFDE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acetamide family, which is known for its diverse range of biological activities.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation is a crucial step in synthesizing intermediates for antimalarial drugs, highlighting the importance of specific acetamide derivatives in medicinal chemistry. For example, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using various acyl donors, demonstrates the potential of acetamide derivatives in drug synthesis and optimization. This approach can be critical for developing new pharmacologically active compounds, including those with antimalarial activity (Magadum & Yadav, 2018).

Coordination Complexes for Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from acetamide derivatives, such as pyrazole-acetamide, underline the significance of these compounds in creating molecules with notable antioxidant properties. These complexes exhibit significant in vitro antioxidant activity, suggesting potential applications in developing antioxidant therapies or supplements (Chkirate et al., 2019).

Anticancer Activity

Novel acetamide derivatives have been explored for their anti-inflammatory and anticancer activities. The synthesis of specific acetamide compounds, such as those with fluoro substituents, and their evaluation for anti-inflammatory activity provide a foundation for developing new anticancer therapies. These compounds' activity against inflammation suggests a broader therapeutic potential, including treating cancer through mechanisms that may involve controlling inflammation or direct cytotoxic effects on cancer cells (Sunder & Maleraju, 2013).

Prodrug Development

The concept of prodrugs, such as 2-(p-acetaminophenoxy)-tetrahydropyran, is vital in drug formulation, especially for enhancing the bioavailability and therapeutic efficacy of active pharmaceutical ingredients. The development and characterization of acetamide-based prodrugs demonstrate the role of acetamide derivatives in creating more effective and patient-friendly medications (Repta & Hack, 1973).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4/c19-14-3-5-16(6-4-14)24-13-18(21)20(12-17-2-1-9-23-17)15-7-10-22-11-8-15/h1-6,9,15H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJAISVQOLRFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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